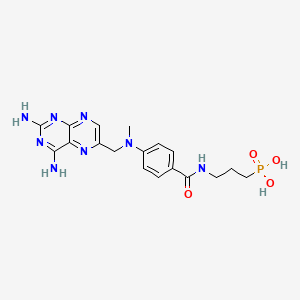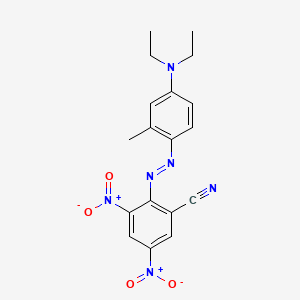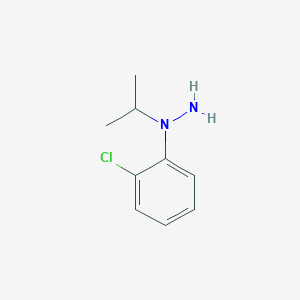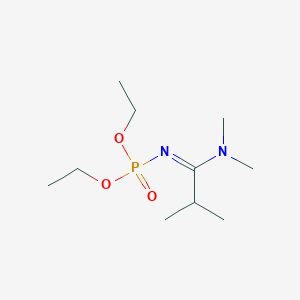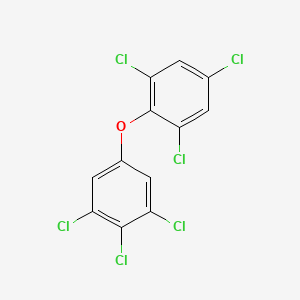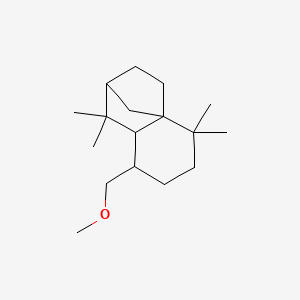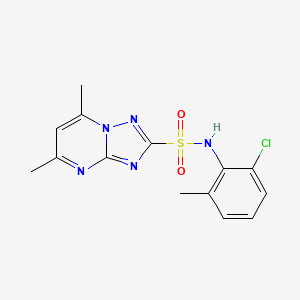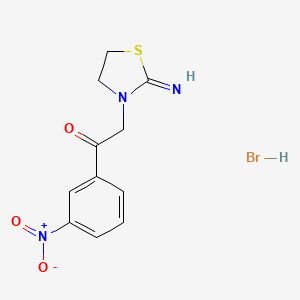
2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl) monohydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl) monohydrobromide is a synthetic organic compound that features a thiazolidine ring, an imine group, and a nitrophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl) monohydrobromide typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiol with an amine under acidic conditions.
Introduction of the Iminothiazolidin Group: This step involves the reaction of the thiazolidine intermediate with an appropriate aldehyde or ketone to form the imine group.
Attachment of the Nitrophenyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring or the imine group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring or the imine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic or nucleophilic reagents, depending on the specific substitution reaction.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products will vary based on the specific substituents introduced.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials or chemical processes.
作用機序
The mechanism of action of 2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl) monohydrobromide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.
類似化合物との比較
Similar Compounds
- 2-(2-Iminothiazolidin-3-yl)-1-(4-nitrophenyl) monohydrobromide
- 2-(2-Iminothiazolidin-3-yl)-1-(3-chlorophenyl) monohydrobromide
- 2-(2-Iminothiazolidin-3-yl)-1-(3-methylphenyl) monohydrobromide
Uniqueness
The uniqueness of 2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl) monohydrobromide lies in its specific substitution pattern and the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
5068-75-7 |
|---|---|
分子式 |
C11H12BrN3O3S |
分子量 |
346.20 g/mol |
IUPAC名 |
2-(2-imino-1,3-thiazolidin-3-yl)-1-(3-nitrophenyl)ethanone;hydrobromide |
InChI |
InChI=1S/C11H11N3O3S.BrH/c12-11-13(4-5-18-11)7-10(15)8-2-1-3-9(6-8)14(16)17;/h1-3,6,12H,4-5,7H2;1H |
InChIキー |
ANFPQNKVKSXGKM-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=N)N1CC(=O)C2=CC(=CC=C2)[N+](=O)[O-].Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






